molecular formula C12H10N2O2 B12442958 3-Formyl-4-(2-oxopyrrolidin-1-YL)benzonitrile

3-Formyl-4-(2-oxopyrrolidin-1-YL)benzonitrile

Cat. No.: B12442958
M. Wt: 214.22 g/mol
InChI Key: ZYJRSORYNKDDEE-UHFFFAOYSA-N
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Description

3-Formyl-4-(2-oxopyrrolidin-1-YL)benzonitrile: is an organic compound with the molecular formula C12H10N2O2 It is characterized by the presence of a formyl group, a pyrrolidinone ring, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-4-(2-oxopyrrolidin-1-YL)benzonitrile typically involves the reaction of 4-(2-oxopyrrolidin-1-yl)benzonitrile with a formylating agent. One common method is the Vilsmeier-Haack reaction, which uses a combination of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in 3-Formyl-4-(2-oxopyrrolidin-1-YL)benzonitrile can undergo oxidation to form a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed:

    Oxidation: 3-Carboxy-4-(2-oxopyrrolidin-1-YL)benzonitrile.

    Reduction: 3-Formyl-4-(2-aminopyrrolidin-1-YL)benzonitrile.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 3-Formyl-4-(2-oxopyrrolidin-1-YL)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its reactive functional groups.

Medicine: The compound’s structural features may allow it to interact with specific biological targets, leading to the discovery of new drugs .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it a valuable building block for various chemical processes .

Mechanism of Action

The mechanism of action of 3-Formyl-4-(2-oxopyrrolidin-1-YL)benzonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

3-formyl-4-(2-oxopyrrolidin-1-yl)benzonitrile

InChI

InChI=1S/C12H10N2O2/c13-7-9-3-4-11(10(6-9)8-15)14-5-1-2-12(14)16/h3-4,6,8H,1-2,5H2

InChI Key

ZYJRSORYNKDDEE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)C#N)C=O

Origin of Product

United States

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